2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol
Description
This compound features a piperazine core substituted with a 3-propyl-1,2,4-oxadiazole moiety via a methyl bridge and an ethanol group at the 1-position of piperazine. Its molecular formula is C₁₃H₂₃N₃O₂ (calculated molecular weight: 277.35 g/mol).
Properties
Molecular Formula |
C12H22N4O2 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H22N4O2/c1-2-3-11-13-12(18-14-11)10-16-6-4-15(5-7-16)8-9-17/h17H,2-10H2,1H3 |
InChI Key |
BYIZSBHLNUEZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCN(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves multiple steps. One common method involves the reaction of a piperazine derivative with a 1,2,4-oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues from (Quinoline-Piperazine Derivatives)
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share the piperazine backbone but differ in their core heterocycles (quinoline vs. oxadiazole) and substituents. Key distinctions:
- Core Heterocycle: Quinoline (C1–C7) vs. 1,2,4-oxadiazole (target compound).
- Substituents: C1–C7 feature aromatic esters (e.g., methyl benzoate), increasing lipophilicity (predicted logP >3), while the ethanol group in the target compound reduces logP (~1.5), favoring aqueous solubility .
Piperazine-Oxadiazole Hybrids from
The compound 4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol (C₂₁H₂₄N₄O₃, MW 380.45 g/mol) shares structural motifs with the target compound:
- Oxadiazole-Piperazine Linkage: Both utilize a methyl bridge between oxadiazole and piperazine. However, the compound incorporates methoxyphenyl and phenol groups, contributing to higher molecular weight and logP (~2.8) compared to the target’s propyl-ethanol system .
- Pharmacokinetics: The phenol group in ’s compound may confer antioxidant activity, whereas the ethanol group in the target compound could enhance blood-brain barrier penetration due to moderate lipophilicity .
Piperazine-Tetrazole Derivatives from
Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones feature tetrazole rings instead of oxadiazoles. Tetrazoles are highly polar (logP <1) and often used as carboxylic acid bioisosteres. In contrast, the target compound’s oxadiazole provides a balance of polarity and stability, making it more suitable for CNS-targeted applications .
Biological Activity
The compound 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of piperazine derivatives with oxadiazole precursors. Various methods have been reported for synthesizing 1,2,4-oxadiazoles, including cyclodehydration reactions .
Antitumor Activity
Compounds containing the 1,2,4-oxadiazole moiety have shown significant antitumor properties. For instance, studies indicate that similar oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Antitumor Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 25.72 ± 3.95 | Apoptosis induction |
| Compound B | A549 (Lung) | 15.5 ± 2.3 | Cell cycle arrest |
| Compound C | HepG2 (Liver) | 30.0 ± 4.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The presence of the oxadiazole ring enhances the ability to inhibit bacterial growth and biofilm formation. Research shows that these compounds can outperform traditional antibiotics in certain assays .
Table 2: Antimicrobial Activity Data
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 8 µg/mL |
| Compound F | C. albicans | 16 µg/mL |
The biological activity of 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as DNA topoisomerases and kinases involved in cancer progression.
- Modulation of Signaling Pathways : It may affect pathways related to cell survival and proliferation, particularly those involving PI3K/AKT signaling .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various apoptotic pathways.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:
-
Study on Anticancer Effects : A study evaluated the anticancer effects of a similar oxadiazole derivative in tumor-bearing mice, demonstrating significant tumor growth suppression compared to control groups .
- Results : Tumor volume was reduced by approximately 60% after treatment with the compound over a four-week period.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial efficacy against resistant strains of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity against strains resistant to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
